2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The structure of this compound includes a piperazine ring, a methoxyphenyl group, and a pyrimidinone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxyphenylamine with piperazine under appropriate conditions to form the 3-methoxyphenylpiperazine intermediate.
Pyrimidinone Formation: The intermediate is then reacted with a suitable pyrimidinone precursor, such as 6-propylpyrimidin-4-one, under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process.
Chemical Reactions Analysis
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyrimidinone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as neurological disorders, cardiovascular diseases, and cancer. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Pharmacology: Research on this compound includes investigating its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies help in understanding its efficacy and safety profiles.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activities, and receptor interactions. It serves as a tool for elucidating molecular mechanisms underlying various physiological and pathological conditions.
Industrial Applications: In the chemical industry, the compound can be used as an intermediate in the synthesis of other complex molecules. Its unique chemical structure allows for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and cellular responses. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl moieties but differ in the presence of the benzoimidazole ring.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a similar piperazine structure but includes additional substituents like bromophenyl and triazole rings, which contribute to its unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-5-14-12-17(23)20-18(19-14)22-10-8-21(9-11-22)15-6-4-7-16(13-15)24-2/h4,6-7,12-13H,3,5,8-11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBAETVFXRABKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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